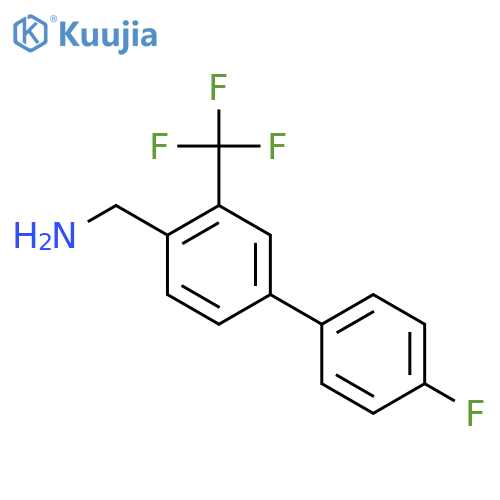Cas no 1214360-58-3 ((4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine)

1214360-58-3 structure
商品名:(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine
CAS番号:1214360-58-3
MF:C14H11F4N
メガワット:269.237457513809
CID:4789871
(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine
-
- インチ: 1S/C14H11F4N/c15-12-5-3-9(4-6-12)10-1-2-11(8-19)13(7-10)14(16,17)18/h1-7H,8,19H2
- InChIKey: SPKFZINFAWRVOE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1CN)C1C=CC(=CC=1)F)(F)F
計算された属性
- せいみつぶんしりょう: 269.083
- どういたいしつりょう: 269.083
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26
(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002189-500mg |
(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine |
1214360-58-3 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A011002189-250mg |
(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine |
1214360-58-3 | 97% | 250mg |
$504.00 | 2023-09-04 | |
| Alichem | A011002189-1g |
(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine |
1214360-58-3 | 97% | 1g |
$1460.20 | 2023-09-04 |
(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
1214360-58-3 ((4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)methanamine) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量